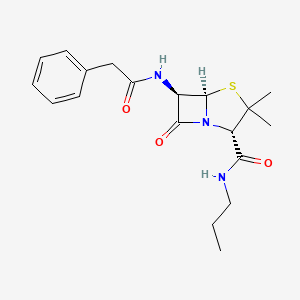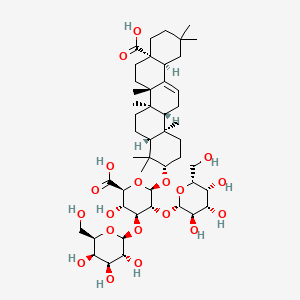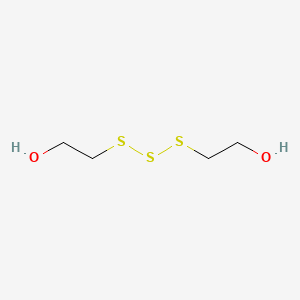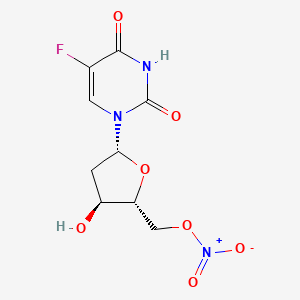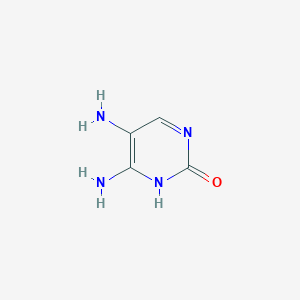
2-羟基-4,5-二氨基嘧啶
描述
4,5-Diaminopyrimidin-2-ol (DAP) is an organic compound that has been used in numerous scientific research applications. It is a derivative of pyrimidine, a heterocyclic aromatic compound, and is used in a variety of biochemical and physiological experiments. DAP is a useful tool for studying various aspects of cellular metabolism, and its versatility has made it popular among scientists.
科学研究应用
抗病毒剂
抗结核活性
农用化学品应用
未来方向
作用机制
Target of Action
4,5-Diaminopyrimidin-2-ol is a type of diaminopyrimidine . Diaminopyrimidines are known to include many dihydrofolate reductase inhibitor drugs .
Mode of Action
It is known that diaminopyrimidines, which include 4,5-diaminopyrimidin-2-ol, are often inhibitors of dihydrofolate reductase . This enzyme plays a crucial role in the synthesis of nucleotides and thus in cell division. By inhibiting this enzyme, diaminopyrimidines can prevent the proliferation of cells .
Biochemical Pathways
As a dihydrofolate reductase inhibitor, it is likely to affect the folate pathway, which is crucial for the synthesis of nucleotides .
Pharmacokinetics
Its molecular weight is 11011724 g/mol , and it has a melting point of 204 to 206 °C and a boiling point of 229 °C at 32 mmHg .
Result of Action
As a dihydrofolate reductase inhibitor, it is likely to prevent the proliferation of cells by inhibiting the synthesis of nucleotides .
Action Environment
Its stability may be influenced by temperature, given its specific melting and boiling points .
生化分析
Biochemical Properties
4,5-Diaminopyrimidin-2-ol plays a significant role in biochemical reactions, particularly in the inhibition of certain enzymes. It interacts with dihydrofolate reductase, an enzyme involved in the folate pathway, which is crucial for DNA synthesis and repair . The compound’s interaction with dihydrofolate reductase inhibits the enzyme’s activity, leading to a decrease in tetrahydrofolate production.
Cellular Effects
4,5-Diaminopyrimidin-2-ol influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. The compound’s inhibition of dihydrofolate reductase disrupts the folate pathway, leading to reduced DNA synthesis and repair . This disruption can result in cell cycle arrest and apoptosis in rapidly dividing cells, such as cancer cells . Additionally, 4,5-Diaminopyrimidin-2-ol has been shown to affect cell signaling pathways by modulating the activity of kinases and phosphatases involved in cell growth and differentiation .
Molecular Mechanism
The molecular mechanism of 4,5-Diaminopyrimidin-2-ol involves its binding to the active site of dihydrofolate reductase, where it competes with the enzyme’s natural substrate, dihydrofolate . This competitive inhibition prevents the conversion of dihydrofolate to tetrahydrofolate, a critical cofactor in the synthesis of purines and thymidylate . The resulting depletion of tetrahydrofolate disrupts DNA synthesis and repair, leading to cell cycle arrest and apoptosis in rapidly dividing cells .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4,5-Diaminopyrimidin-2-ol have been observed to change over time. The compound’s stability and degradation are influenced by factors such as temperature, pH, and exposure to light . Long-term studies have shown that 4,5-Diaminopyrimidin-2-ol can induce sustained inhibition of dihydrofolate reductase, leading to prolonged effects on cellular function . The compound’s efficacy may decrease over time due to degradation and the development of resistance mechanisms in cells .
Dosage Effects in Animal Models
The effects of 4,5-Diaminopyrimidin-2-ol vary with different dosages in animal models. At low doses, the compound effectively inhibits dihydrofolate reductase without causing significant toxicity . At higher doses, 4,5-Diaminopyrimidin-2-ol can induce toxic effects, including bone marrow suppression, gastrointestinal disturbances, and hepatotoxicity . These adverse effects highlight the importance of optimizing dosage to achieve therapeutic efficacy while minimizing toxicity .
Metabolic Pathways
4,5-Diaminopyrimidin-2-ol is involved in the folate metabolic pathway, where it inhibits dihydrofolate reductase . This inhibition disrupts the conversion of dihydrofolate to tetrahydrofolate, leading to reduced synthesis of purines and thymidylate . The compound’s interaction with dihydrofolate reductase also affects the levels of other metabolites in the folate pathway, potentially impacting cellular metabolism and function .
Transport and Distribution
Within cells and tissues, 4,5-Diaminopyrimidin-2-ol is transported and distributed through passive diffusion and active transport mechanisms . The compound can interact with transporters and binding proteins that facilitate its uptake and distribution to specific cellular compartments . The localization and accumulation of 4,5-Diaminopyrimidin-2-ol within cells can influence its efficacy and toxicity, depending on the concentration and duration of exposure .
Subcellular Localization
4,5-Diaminopyrimidin-2-ol is primarily localized in the cytoplasm, where it exerts its inhibitory effects on dihydrofolate reductase . The compound’s subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles . Understanding the subcellular distribution of 4,5-Diaminopyrimidin-2-ol is essential for elucidating its mechanism of action and optimizing its therapeutic potential .
属性
IUPAC Name |
5,6-diamino-1H-pyrimidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N4O/c5-2-1-7-4(9)8-3(2)6/h1H,5H2,(H3,6,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOAGFDYQEMSRDR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=O)NC(=C1N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23899-73-2 | |
| Record name | 4,5-diamino-1,2-dihydropyrimidin-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



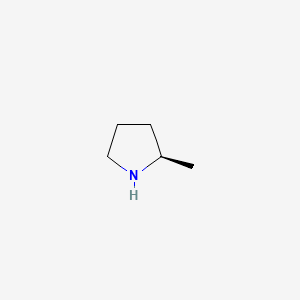
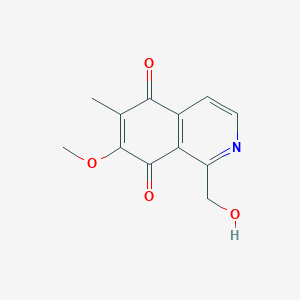
![N-(5-phenyl-1,3,4-thiadiazol-2-yl)-2-[[4-propyl-5-(2-pyridinyl)-1,2,4-triazol-3-yl]thio]acetamide](/img/structure/B1222952.png)
